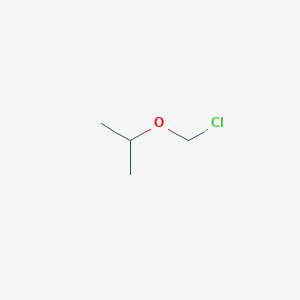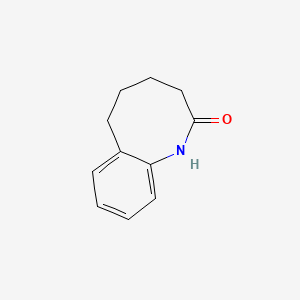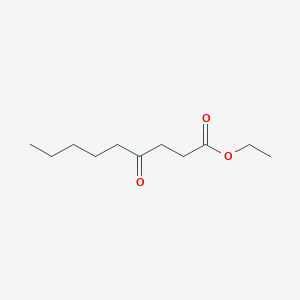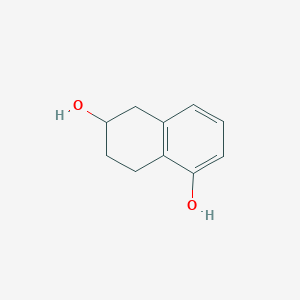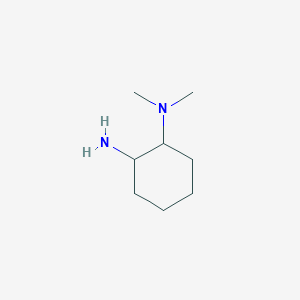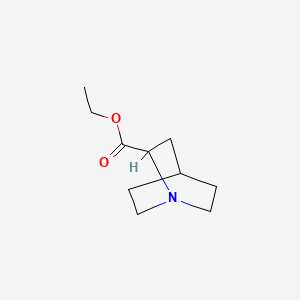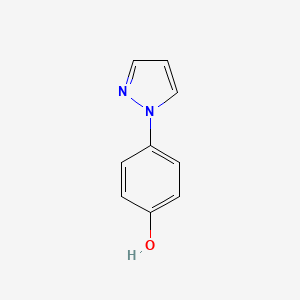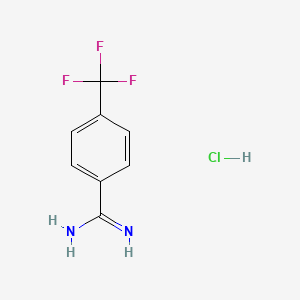
4-(三氟甲基)苯甲脒盐酸盐
描述
科学研究应用
4-(Trifluoromethyl)benzamidine hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that the compound is used as a broad-spectrum insecticide , suggesting that it likely interacts with biological targets common to many insects, such as certain enzymes or receptors.
Result of Action
The primary result of the action of 4-(Trifluoromethyl)benzamidine hydrochloride is the effective control of various pests, such as ticks, mosquitoes, and fleas . It exhibits toxic and repellent effects against a wide range of insects .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)benzamidine hydrochloride can be influenced by various environmental factors. For instance, its effectiveness as an insecticide may vary depending on the specific environmental conditions, such as temperature and humidity . Additionally, its stability could be affected by factors like exposure to light and heat .
生化分析
Biochemical Properties
4-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This interaction is crucial for studying enzyme kinetics and developing therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of 4-(Trifluoromethyl)benzamidine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns. Additionally, it affects cellular metabolism by interfering with proteolytic processes essential for protein turnover and homeostasis .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)benzamidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of serine proteases, binding to the active site and blocking substrate access. This inhibition results in decreased proteolytic activity and subsequent changes in cellular processes. The compound’s ability to inhibit enzyme activity is attributed to its structural similarity to the natural substrate, allowing it to fit into the enzyme’s active site and form stable complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)benzamidine hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to high temperatures or extreme pH conditions can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s inhibitory effects on proteases persist over time, contributing to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)benzamidine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation point for enzyme inhibition. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzamidine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzonitrile with methanol and sodium methoxide, followed by the addition of ammonium chloride . The reaction is carried out at room temperature with magnetic stirring for several hours. The resulting product is then purified through recrystallization using ethanol and hot water .
Industrial Production Methods: Industrial production methods for 4-(Trifluoromethyl)benzamidine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzamidines, oximes, and amine derivatives .
相似化合物的比较
- 4-Fluoro-benzamidine hydrochloride
- 4-Methylbenzamidine hydrochloride
- 3,5-Difluoro-benzamidine hydrochloride
- 4-(Trifluoromethyl)benzamidoxime
Comparison: 4-(Trifluoromethyl)benzamidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its analogs .
属性
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFMADLURULQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501657 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38980-96-0 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)benzamidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(trifluoromethyl)benzamidine hydrochloride interact with perovskite materials in solar cells, and what are the resulting benefits?
A1: 4-(trifluoromethyl)benzamidine hydrochloride (TFPhFACl) interacts with perovskite materials in two main ways []:
Q2: What are the implications of using 4-(trifluoromethyl)benzamidine hydrochloride on the stability of perovskite solar cells?
A2: The research indicates that the use of TFPhFACl as a 2D capping layer on top of the 3D perovskite layer contributes to enhanced stability in perovskite solar cells []. Devices incorporating TFPhFACl showed no efficiency decrease after 1500 hours of storage in an air environment. This suggests that TFPhFACl contributes to improved long-term stability, a crucial factor for the real-world application of perovskite solar cell technology.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


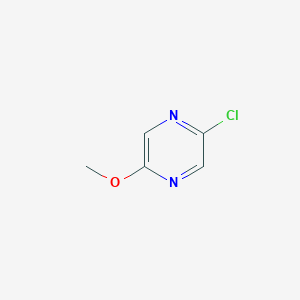

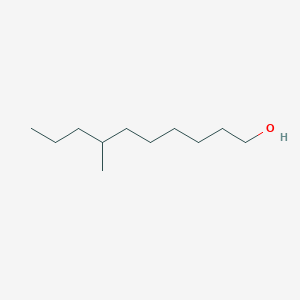
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
